(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide
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Overview
Description
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a benzothiazole ring, a nitrobenzamide moiety, and a chloro substituent, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
The primary targets of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
This compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in the inhibition of the biosynthesis of prostaglandins, which are key mediators of inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting the COX enzymes, this compound reduces the production of prostaglandins, thereby mitigating inflammation .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. By inhibiting the production of prostaglandins, the compound can alleviate symptoms associated with inflammatory conditions .
Biochemical Analysis
Biochemical Properties
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response . The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX-2, this compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation . Additionally, it has been shown to modulate gene expression related to cell survival and apoptosis, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of COX-1 and COX-2 enzymes, inhibiting their catalytic activity . The inhibition of these enzymes leads to a decrease in the synthesis of prostaglandins, which are key mediators of inflammation. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors involved in inflammatory and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various experimental conditions, maintaining its inhibitory effects on COX enzymes over extended periods . Prolonged exposure to this compound may lead to adaptive cellular responses, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . The metabolites of this compound are further processed and excreted, affecting metabolic flux and metabolite levels within the organism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, this compound is distributed to various cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with target enzymes and transcription factors . The presence of specific targeting signals and post-translational modifications may influence the subcellular distribution and activity of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized via the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Chlorination: The chloro substituent is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Ethoxylation: The ethoxy group is typically introduced through an etherification reaction using ethanol and a suitable catalyst.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzothiazole derivative with 2-nitrobenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The chloro substituent can participate in nucleophilic aromatic substitution reactions, where it can be replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), sodium borohydride (NaBH₄).
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It may also serve as a lead compound in the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or dyes, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(6-ethoxybenzo[d]thiazol-2-ylidene)-2-nitrobenzamide
- 5-chloro-N-(3-methylbenzo[d]thiazol-2-ylidene)-2-nitrobenzamide
- N-(6-ethoxy-3-methylbenzo[d]thiazol-2-ylidene)-2-nitrobenzamide
Uniqueness
(E)-5-chloro-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
5-chloro-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O4S/c1-3-25-11-5-7-14-15(9-11)26-17(20(14)2)19-16(22)12-8-10(18)4-6-13(12)21(23)24/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCYEBXVCAZTIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])S2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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